molecular formula C8H10N2O B1304315 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 85302-16-5

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B1304315
CAS RN: 85302-16-5
M. Wt: 150.18 g/mol
InChI Key: PWZFWKUHDMFIAL-UHFFFAOYSA-N
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Patent
US05468766

Procedure details

A solution of 46.1 g (1.0 mol) of methylhydrazine in 400 ml of methanol is slowly added dropwise at ambient temperature to a solution of 167.2 g (1.0 mol) of 2-(dimethylaminomethylene)-cyclohexane-1,3-dione in 2000 ml of methanol. The reaction mixture is then refluxed for 1.5 hours. It is evaporated dryness in vacuo and the crude product obtained is purified by chromatography on silica gel (made by Baker, 30-60 μm) with a mixture of ethyl acetate and cyclohexane=9:1.
Name
methylhydrazine
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
167.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Yield
89.3%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].CN([CH:7]=[C:8]1[C:13](=[O:14])[CH2:12][CH2:11][CH2:10][C:9]1=O)C>CO>[CH3:1][N:2]1[C:9]2[CH2:10][CH2:11][CH2:12][C:13](=[O:14])[C:8]=2[CH:7]=[N:3]1

Inputs

Step One
Name
methylhydrazine
Quantity
46.1 g
Type
reactant
Smiles
CNN
Name
Quantity
167.2 g
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
2000 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
It is evaporated dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.